1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylicacid
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Overview
Description
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid is a cyclic compound belonging to the pyrrole family. It possesses a unique chemical structure that makes it interesting for various scientific applications. This compound has gained attention due to its potential biological activity and industrial uses.
Preparation Methods
The synthesis of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid involves several methods:
Condensation of Alanine and Leucine: This method requires the formation of a cyclic intermediate, which is then hydrolyzed to obtain the desired compound.
Asymmetric Synthesis Using Chiral Catalysts: This method involves the use of chiral catalysts to achieve the desired stereochemistry.
Chemical Reactions Analysis
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrole ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of various organic compounds.
Biology: The compound exhibits significant pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.
Medicine: It has potential as a drug candidate for anticancer, antifungal, antiviral, and antibacterial therapy.
Industry: The compound is utilized in the polymer industry for the development of biodegradable polymers.
Mechanism of Action
The mechanism by which 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and causing DNA fragmentation.
Antifungal Activity: It exhibits antifungal effects against species like Candida albicans and Aspergillus niger.
Antiviral Activity: The compound shows antiviral activity against viruses such as herpes simplex virus and cytomegalovirus.
Comparison with Similar Compounds
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Pyrrole-2-carboxylic acid: This compound shares the pyrrole ring but lacks the cyclopentane moiety.
Cyclopentanecarboxylic acid: This compound contains the cyclopentane ring but lacks the pyrrole moiety.
The uniqueness of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid lies in its combined pyrrole and cyclopentane structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1H-pyrrole-2-carbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-9(8-4-3-7-12-8)13-11(10(15)16)5-1-2-6-11/h3-4,7,12H,1-2,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
GURTVEKABSWBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
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